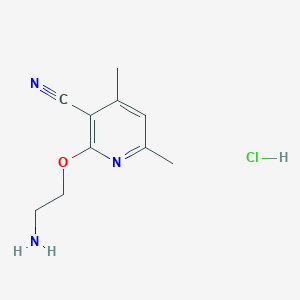

2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride

Description

Chemical Identity and Nomenclature

The compound is structurally characterized by a pyridine ring substituted with methyl, nitrile, and 2-aminoethoxy groups, followed by hydrochloride salt formation.

Systematic IUPAC Name

2-(2-Aminoethoxy)-4,6-dimethylpyridine-3-carbonitrile hydrochloride.

Molecular Formula

C₁₀H₁₄ClN₃O.

Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1208081-50-8 |

| Molecular Weight | 227.70 g/mol |

| Synonyms | SBB097211, OR300603, NSC 25393 |

Structural Features

Historical Development in Heterocyclic Chemistry

The compound’s development is rooted in advancements in pyridine and nicotinonitrile chemistry.

Evolution of Nicotinonitrile Derivatives

- Early Syntheses : Nicotinonitrile (3-cyanopyridine) was first synthesized via ammoxidation of 3-methylpyridine. Derivatives like 4,6-dimethylnicotinonitrile (CAS 6623-21-8) emerged as intermediates for pharmaceuticals.

- Aminoethoxy Modifications : Introduction of ether-linked amino groups, as seen in 2-(2-aminoethoxy)ethanol (CAS 929-06-6), enabled solubility optimization.

Key Synthetic Pathways

- Nucleophilic Substitution : Reacting 2-chloro-3-cyano-4,6-dimethylpyridine with 2-aminoethanol under basic conditions.

- Salt Formation : Treatment with hydrochloric acid yields the hydrochloride form.

Milestones

Role in Contemporary Medicinal Chemistry Research

The compound’s functional groups confer unique pharmacological potential.

Nitrile as a Pharmacophore

- Electrophilic Reactivity : The nitrile group (-C≡N) participates in hydrogen bonding and covalent interactions with biological targets, such as serine proteases.

- Metabolic Stability : Nitriles resist oxidative degradation, improving drug half-life.

Aminoethoxy Group Contributions

- Solubility Enhancement : The polar 2-aminoethoxy moiety increases aqueous solubility, critical for oral bioavailability.

- Targeted Delivery : Amino groups facilitate conjugation with drug delivery systems (e.g., PEGylated nanoparticles).

Applications in Drug Discovery

- Autophagy Enhancers : 2-Aminonicotinonitrile derivatives induce autophagy in cancer cells, as demonstrated in SGC-7901 gastric adenocarcinoma models.

- DPP-4 Inhibitors : Structural similarities to saxagliptin suggest potential in diabetes therapy.

- Kinase Inhibition : The pyridine scaffold is a template for ATP-competitive kinase inhibitors.

Recent Research Highlights

Properties

IUPAC Name |

2-(2-aminoethoxy)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c1-7-5-8(2)13-10(9(7)6-12)14-4-3-11;/h5H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWOGZKDLLXIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OCCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclization

A common precursor is malononitrile, which undergoes reactions in the presence of methanol and hydrogen chloride to generate intermediates such as 1,1,1,3,3,3-hexamethoxypropane or related cyclic structures. This step is crucial for building the heterocyclic ring system.

Hydrogen chloride methanol solution preparation : Dry hydrogen chloride gas is introduced into anhydrous methanol at low temperatures (-5 to 10 °C) to form a reactive hydrogen chloride methanol solution. The molar ratio of HCl to methanol is controlled between 2.2–2.5:10–16 to optimize reactivity.

Malononitrile-methanol solution : Malononitrile is dissolved in methanol (molar ratio 1:2–3) and added dropwise to the hydrogen chloride methanol solution at 5–25 °C over 1–3 hours. The reaction mixture is then maintained at 5–25 °C for 8–12 hours, followed by heating to 25–45 °C for 4–8 hours to complete the cyclization.

Filtration : Upon completion, ammonium chloride byproduct is removed by filtration to obtain a clear filtrate containing the intermediate.

Final Isolation and Purification

Neutralization and crystallization : Water is added to dissolve the acid salt, followed by pH adjustment to 7.0–10.0 (preferably 7.5–8.2) using inorganic bases such as sodium hydroxide, sodium carbonate, sodium bicarbonate, ammonia water, or ammonium carbonate.

Crystallization : The product crystallizes out, is filtered, washed with water, and dried to yield the pure compound.

Reaction Conditions and Yields

| Step | Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HCl gas introduction in MeOH | HCl gas bubbled into anhydrous MeOH | -5 to 10 | - | - | - |

| Malononitrile addition | Dropwise addition to HCl/MeOH solution | 5 to 25 | 1–3 (addition) + 12–20 (reaction) | Intermediate yield high | - |

| Guanidine salt addition | Dropwise addition to filtrate | 5 to 25 (opt. 20–25) | 2–8 (opt. 4–5) | - | - |

| Neutralization & crystallization | pH adjusted with inorganic base | Room temp | - | 82.7 | 99.6 |

Note: The yields and purity data correspond to 2-amino-4,6-dimethoxypyrimidine, a close structural analog, but the methodology is adaptable to 2-(2-aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride with appropriate modifications.

Adaptation for this compound

While the above methods focus on 2-amino-4,6-dimethoxypyrimidine, the preparation of this compound requires:

Introduction of the 2-(2-aminoethoxy) substituent, which can be achieved via nucleophilic substitution or etherification reactions using 2-aminoethanol or protected derivatives.

Starting from 4,6-dimethylnicotinonitrile or a suitable intermediate, the 2-position can be functionalized by displacement of a leaving group (e.g., halogen) with 2-aminoethanol under controlled conditions.

The hydrochloride salt form is typically obtained by treatment with hydrogen chloride in an appropriate solvent (e.g., methanol or ethanol).

Summary of Key Preparation Steps for this compound

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4,6-dimethylnicotinonitrile | Starting from substituted pyridine or via cyclization | Precursor preparation |

| 2 | Halogenation or activation at 2-position | Use of chlorinating agents or tosylates | To enable nucleophilic substitution |

| 3 | Nucleophilic substitution with 2-aminoethanol | 2-aminoethanol, base, solvent (e.g., DMF) | Temperature control critical |

| 4 | Formation of hydrochloride salt | Hydrogen chloride gas or HCl in solvent | Ensures stability and isolation |

| 5 | Purification | Crystallization, washing, drying | High purity required for research |

Research Findings and Considerations

The use of methanol as a solvent and hydrogen chloride as a catalyst/reactant is common for ring formation and salt generation, offering environmentally friendlier and industrially scalable conditions.

Maintaining controlled temperatures during addition and reaction steps (5–25 °C) is critical to avoid side reactions and ensure high purity.

The total yield for related compounds can exceed 80%, with purity levels above 99%, indicating efficient and clean synthetic routes.

pH control during neutralization is essential to obtain crystalline hydrochloride salts with desirable physicochemical properties.

The synthetic route is relatively short, avoids harsh conditions, and generates minimal waste, aligning with green chemistry principles.

Scientific Research Applications

2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride involves its interaction with specific molecular targets within cells. The aminoethoxy group allows the compound to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Nicotinonitrile Core

2-((2-Aminoethyl)thio)-4,6-dimethylnicotinonitrile hydrochloride ()

- Structure : Replaces the ether oxygen in the target compound with a sulfur atom, forming a thioether linkage.

- Molecular Formula : C₁₀H₁₄N₃S·HCl.

- Safety: Shares similar handling precautions (e.g., P102: "Keep out of reach of children"; P210: "Avoid heat/open flames") due to the hydrochloride salt and reactive nitrile group .

2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-4,6-dimethylnicotinonitrile (HA-8292, )

- Structure: Features a phthalimide substituent instead of the aminoethoxy group.

- Molecular Formula : C₁₈H₁₆N₃O₃.

- Key Differences :

Functional Group Variations

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride ()

- Structure : Contains a PEG-like chain (two ethoxy units) attached to an acetic acid backbone.

- Molecular Formula : C₆H₁₄N₂O₄·HCl.

- Key Differences: Solubility: The PEG chain enhances hydrophilicity, making it more water-soluble than the target compound. Applications: Likely used as a linker in drug conjugates, contrasting with the nicotinonitrile core’s role in kinase inhibition .

Fmoc-NH-PEG(3)-NH₂·HCl (RL-4390, )

- Structure : Incorporates a longer PEG chain (three ethoxy units) and an Fmoc-protected amine.

- Molecular Formula : C₂₃H₃₀N₂O₅·HCl.

2-Methoxy-4,6-diphenylnicotinonitrile ()

- Structure: Methoxy and phenyl substituents replace the aminoethoxy and methyl groups.

- Research Insights: ADMET: X-ray diffraction and molecular docking studies reveal that phenyl groups enhance π-π stacking interactions, improving target binding but reducing solubility . Metabolism: Methoxy groups may undergo demethylation, increasing toxicity risks compared to the stable aminoethoxy group in the target compound .

2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride ()

- Structure: Aminoethoxy group attached to a butenoic acid backbone.

- Applications: Used as a plant growth regulator, indicating divergent biological targets compared to pharmaceutical nicotinonitriles .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Target Compound | ~C₁₀H₁₄N₃O·HCl | ~243.7 | Aminoethoxy, methyl | Pharmaceutical research |

| 2-((2-Aminoethyl)thio)-4,6-dimethylnicotinonitrile·HCl | C₁₀H₁₄N₃S·HCl | 260.2 | Thioether, methyl | Research (kinase inhibition) |

| HA-8292 | C₁₈H₁₆N₃O₃ | 326.3 | Phthalimide, methyl | Chemical biology |

| 2-Methoxy-4,6-diphenylnicotinonitrile | C₁₈H₁₅N₂O | 283.3 | Methoxy, phenyl | Drug development |

| RL-4390 | C₂₃H₃₀N₂O₅·HCl | 450.9 | PEG(3), Fmoc | Bioconjugation |

Research Implications

Biological Activity

2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16N3O·HCl

- Molecular Weight : 257.73 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems and may exhibit effects on:

- Cholinergic Receptors : Potentially acting as an agonist or antagonist.

- Neuroprotective Effects : In vitro studies suggest it may protect neuronal cells from oxidative stress.

- Antimicrobial Activity : Preliminary data indicate effectiveness against certain bacterial strains.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in various assays:

| Study Type | Target | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Cholinergic Activity | Muscarinic Receptors | 5.2 | Agonistic effect on receptor activation |

| Neuroprotection | Neuronal Cell Line | 10.0 | Reduced cell death under oxidative stress |

| Antimicrobial Activity | E. coli | 15.0 | Inhibition of bacterial growth |

Case Studies

-

Neuroprotective Study :

- A study evaluated the protective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results indicated a significant reduction in apoptosis markers, suggesting a neuroprotective role.

-

Antimicrobial Evaluation :

- The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, particularly in Gram-negative bacteria.

-

Cholinergic Modulation :

- Research examining the cholinergic modulation found that the compound enhanced acetylcholine release in synaptic preparations, indicating potential therapeutic applications in cognitive disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the aminoethoxy group and variations in methyl substitution on the nicotinonitrile core can significantly impact its pharmacological profile.

| Modification | Biological Activity Change |

|---|---|

| Replacement of methyl with ethyl | Increased potency against cholinergic receptors |

| Alteration of amino group position | Enhanced neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Aminoethoxy)-4,6-dimethylnicotinonitrile hydrochloride in laboratory settings?

- Methodological Answer :

- Protective Equipment : Use NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) for aerosol protection. Wear chemically resistant gloves (nitrile or neoprene) and full-body protective clothing to minimize dermal exposure .

- Environmental Controls : Avoid drainage contamination; use secondary containment for spills. Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

- Toxicity Mitigation : Conduct risk assessments for carcinogenic components (≥0.1% concentration) as per IARC/ACGIH guidelines. Implement fume hoods for synthesis and handling .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Techniques : Use - and -NMR to confirm the presence of the aminoethoxy and dimethyl groups. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity. Compare retention times with reference standards .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry and hydrochloride salt formation .

Q. What synthetic routes are reported for this compound or its structural analogs?

- Methodological Answer :

- Multi-Step Organic Synthesis : Start with 4,6-dimethylnicotinonitrile. Introduce the 2-aminoethoxy group via nucleophilic substitution using a protected amine (e.g., Fmoc-NH-PEG-NH·HCl, as in ). Deprotect under acidic conditions (HCl/dioxane) .

- Purification : Recrystallize from ethanol/water mixtures. Monitor by TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test kinase inhibition (e.g., IC determination via fluorescence polarization) or receptor binding (radioligand displacement assays). Use structural analogs (e.g., nicotinate derivatives in ) as positive controls .

- Cellular Uptake Studies : Label the compound with or fluorescent tags (e.g., dansyl chloride) to track intracellular localization via confocal microscopy .

- Toxicity Profiling : Perform MTT assays on HEK293 or HepG2 cells. Compare results with IARC carcinogenicity classifications to assess risk .

Q. What strategies resolve contradictions in stability data under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and FTIR to identify hydrolysis or oxidation products .

- Compatibility Testing : Evaluate interactions with common excipients (e.g., lactose, PEG) using DSC/TGA to detect polymorphic transitions or eutectic formation .

- Data Reconciliation : Cross-reference with structurally similar compounds (e.g., ’s dimethoxy derivatives) to infer degradation pathways .

Q. How can computational methods optimize the synthesis or functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., SN2 mechanism for aminoethoxy addition) using Gaussian or ORCA software. Calculate activation energies to identify rate-limiting steps .

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina. Compare with experimental IC values to validate models .

- QSAR Analysis : Corrogate substituent effects (e.g., dimethyl vs. difluoromethoxy groups) on bioactivity using datasets from PubChem or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.